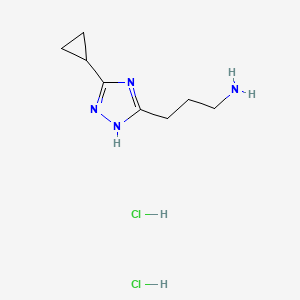
Pent-3-en-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-3-en-1-amine hydrochloride is a chemical compound with the CAS Number: 1306615-57-5 . It has a molecular weight of 121.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11N.ClH/c1-2-3-4-5-6;/h2-3H,4-6H2,1H3;1H/b3-2+; . This indicates the presence of a pentene group (five carbon chain with a double bond) and an amine group (NH2), along with a hydrochloride group.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound’s physical form and storage temperature suggest it is stable under normal conditions.Applications De Recherche Scientifique
Cyclization Reactions
One significant application of Pent-3-en-1-amine derivatives involves cyclization reactions to produce heterocyclic compounds. For instance, primary pent-4-enylaminyl radicals undergo efficient cyclization, leading to the formation of pyrrolidine and piperidine products in good to high yields. This process demonstrates the utility of Pent-3-en-1-amine derivatives in synthesizing nitrogen-containing rings, crucial in medicinal chemistry (F. Liu et al., 2007).
Novel Synthesis Methods
Research into the conversion of bicyclo[1.1.1]pentan-1-amines, related structurally to Pent-3-en-1-amine hydrochloride, through photochemical reactions has led to the development of new synthetic pathways. These methods enable the creation of polysubstituted bicyclo[3.1.1]heptan-1-amines, showcasing the compound's role in expanding the toolkit for synthesizing complex organic structures (Alexander S Harmata et al., 2021).
Amination and Oxygenation of Olefins
The effectiveness of BF3·Et2O in promoting the intra- and intermolecular amination and oxygenation of unfunctionalized olefins highlights another area of application. This chemistry is relevant for modifying olefins, including those related to Pent-3-en-1-amine, to produce a variety of amination or oxygenation products, which can serve as intermediates in pharmaceutical and material science applications (Chun-Hua Yang et al., 2015).
Fluoroalkyl Pyrrolidine Derivatives Synthesis
The synthesis of 2-fluoroalkyl pyrrolidine derivatives from Pent-4-en-1-amines demonstrates the compound's utility in introducing fluoroalkyl groups into cyclic amines. This process is crucial for developing molecules with enhanced pharmacokinetic properties, as fluoroalkyl groups often impart desirable biological activity and stability (Yao-Hua Zhu et al., 2011).
Environmental Remediation
In environmental engineering, polymers derived from allyl amine hydrochloride, structurally similar to this compound, have been developed to remove reactive nitrogen and phosphorus from aquaculture wastewater. This application underscores the potential of Pent-3-en-1-amine derivatives in addressing environmental pollution challenges (D. Kioussis et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
This compound may interact with various biological targets, depending on its chemical structure and properties .
Mode of Action
Amines are known to interact with biological systems in various ways, often acting as neurotransmitters or precursors to neurotransmitters .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways, including the synthesis of proteins, hormones, and neurotransmitters .
Pharmacokinetics
Amines are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Amines can have various effects at the molecular and cellular level, often acting as signaling molecules .
Action Environment
The action, efficacy, and stability of Pent-3-en-1-amine hydrochloride can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Analyse Biochimique
Biochemical Properties
Pent-3-en-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of amine interactions. It can act as a substrate or inhibitor for various enzymes. For instance, it may interact with monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines. The interaction between this compound and these enzymes can lead to the formation of aldehydes, ammonia, and hydrogen peroxide. Additionally, this compound can form hydrogen bonds and ionic interactions with proteins, potentially affecting their structure and function .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by interacting with receptors on the cell surface or within the cell. This compound may modulate gene expression by influencing transcription factors or other regulatory proteins. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes. These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, by binding to the active site of an enzyme, this compound can prevent the substrate from accessing the site, thereby inhibiting the enzyme’s function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including potential toxicity. Studies have shown that the compound’s activity can diminish over time, necessitating careful consideration of experimental conditions and duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in normal cellular function and potential organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as monoamine oxidases, leading to the production of metabolites that can further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell. These changes can have downstream effects on cellular processes and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a key role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pent-3-en-1-amine hydrochloride involves the reaction of 3-penten-1-ol with ammonia to form Pent-3-en-1-amine, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-penten-1-ol", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-penten-1-ol is reacted with ammonia in the presence of a catalyst such as Raney nickel or platinum to form Pent-3-en-1-amine.", "Step 2: Pent-3-en-1-amine is then reacted with hydrochloric acid to form Pent-3-en-1-amine hydrochloride.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] } | |
Numéro CAS |
1306615-57-5 |
Formule moléculaire |
C5H12ClN |
Poids moléculaire |
121.61 g/mol |
Nom IUPAC |
pent-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h2-3H,4-6H2,1H3;1H |
Clé InChI |
JKIHNQMXIWMLLE-UHFFFAOYSA-N |
SMILES isomérique |
C/C=C/CCN.Cl |
SMILES |
CC=CCCN.Cl |
SMILES canonique |
CC=CCCN.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


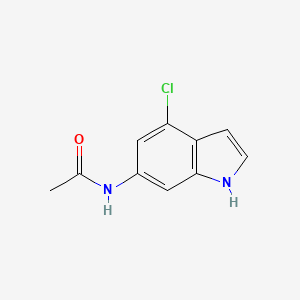
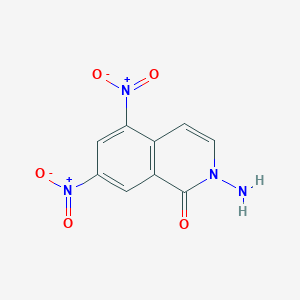
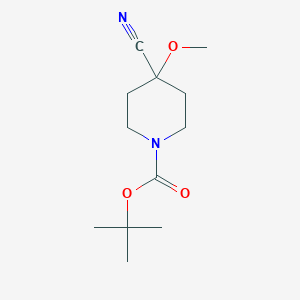
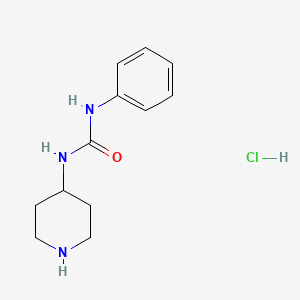
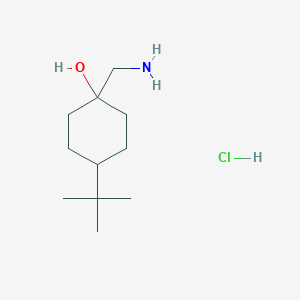
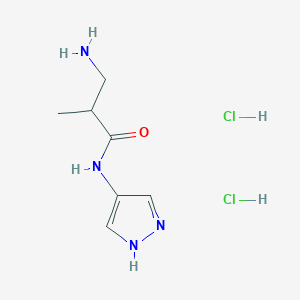
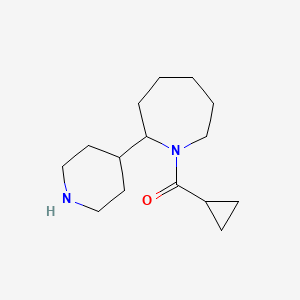
![1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B1524972.png)
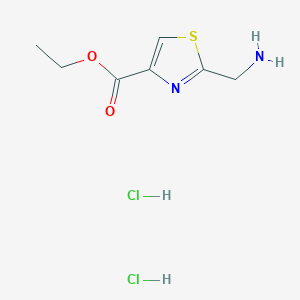
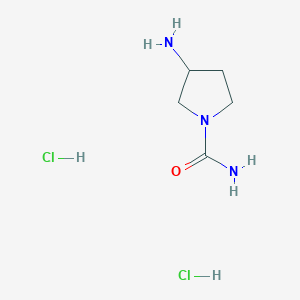
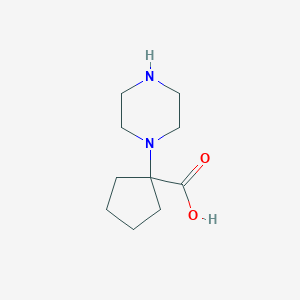
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1524979.png)
![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1524981.png)
